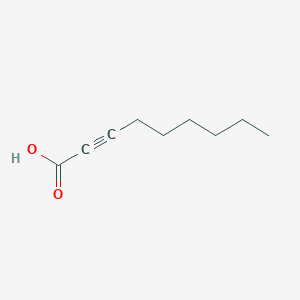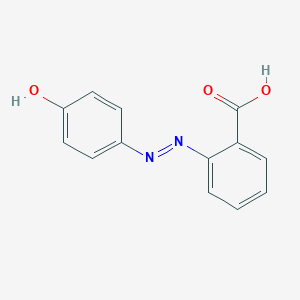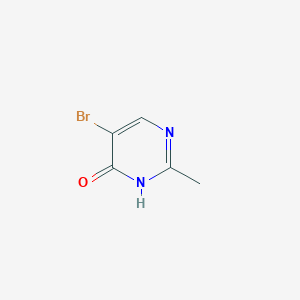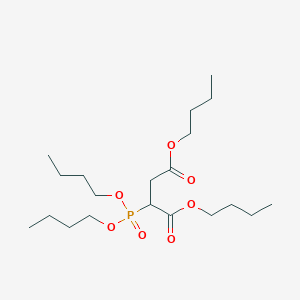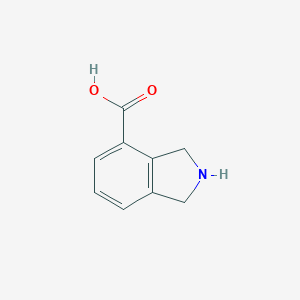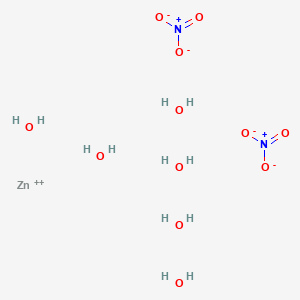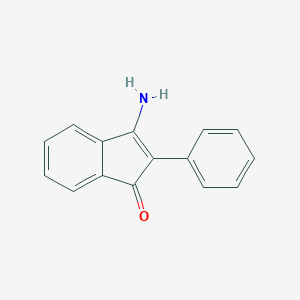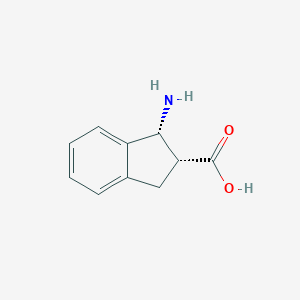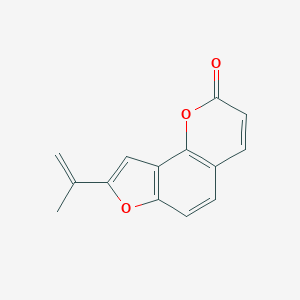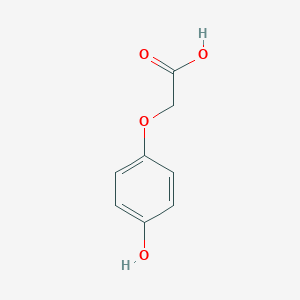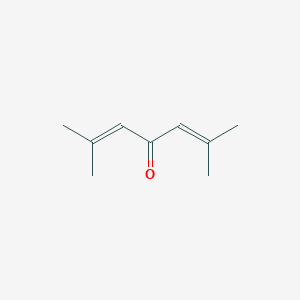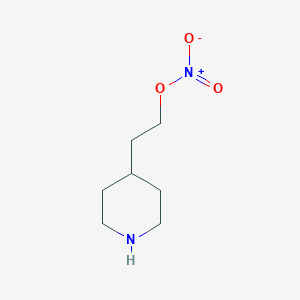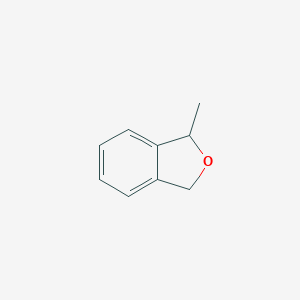
1-Methyl-1,3-dihydro-isobenzofuran
Descripción general
Descripción
1-Methyl-1,3-dihydro-isobenzofuran, also known as MDPF, is a chemical compound that belongs to the class of isobenzofurans. It is a colorless liquid that has a fruity odor. MDPF has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,3-dihydro-isobenzofuran is not fully understood. However, it is believed to act as a sigma-1 receptor agonist and a dopamine transporter inhibitor. The sigma-1 receptor has been shown to have neuroprotective effects, and its activation has been implicated in the treatment of various neurological disorders. The inhibition of the dopamine transporter leads to an increase in the concentration of dopamine in the synapse, which can have various effects on the brain.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-1,3-dihydro-isobenzofuran has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in motor function and reward processing. 1-Methyl-1,3-dihydro-isobenzofuran has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-1,3-dihydro-isobenzofuran has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor and the dopamine transporter, making it a useful tool for studying these proteins. 1-Methyl-1,3-dihydro-isobenzofuran is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-Methyl-1,3-dihydro-isobenzofuran has some limitations as well. It has a short half-life, which means that its effects are relatively short-lived. Additionally, 1-Methyl-1,3-dihydro-isobenzofuran has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 1-Methyl-1,3-dihydro-isobenzofuran. One area of interest is the development of 1-Methyl-1,3-dihydro-isobenzofuran analogs that have improved pharmacological properties. Another area of interest is the study of the effects of 1-Methyl-1,3-dihydro-isobenzofuran on other proteins and neurotransmitters in the brain. Additionally, 1-Methyl-1,3-dihydro-isobenzofuran could be studied in animal models of neurological disorders to determine its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-Methyl-1,3-dihydro-isobenzofuran has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neuroprotection, modulation of ion channels, and regulation of intracellular calcium levels. 1-Methyl-1,3-dihydro-isobenzofuran has also been shown to have activity at the dopamine transporter, a protein that is involved in the reuptake of dopamine from the synapse.
Propiedades
Número CAS |
38189-85-4 |
|---|---|
Nombre del producto |
1-Methyl-1,3-dihydro-isobenzofuran |
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
1-methyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3 |
Clave InChI |
CDYVODHUTJKFAN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2CO1 |
SMILES canónico |
CC1C2=CC=CC=C2CO1 |
Sinónimos |
1,3-Dihydro-1-methyl-isobenzofuran |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


